molecular formula C8H15N5 B13061549 {2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine

{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B13061549
M. Wt: 181.24 g/mol
InChI Key: LXPAXGWORLBODW-UHFFFAOYSA-N
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Description

{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound that belongs to the triazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4H-[1,2,4]triazole-3,5-diamine with formic acid and formaldehyde under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

(2-ethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C8H15N5/c1-2-7-11-8-10-4-3-6(5-9)13(8)12-7/h6H,2-5,9H2,1H3,(H,10,11,12)

InChI Key

LXPAXGWORLBODW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(CCNC2=N1)CN

Origin of Product

United States

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